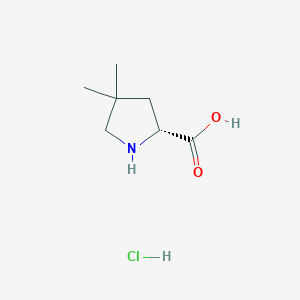![molecular formula C26H30N4O2 B2532842 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide CAS No. 1116045-29-4](/img/structure/B2532842.png)
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide is a synthetic molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful in understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting with basic building blocks and proceeding through various intermediates. For example, the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides involves the design and combination of different amine moieties to create new anti-TB agents . Similarly, the synthesis of a pyridine-2,6-dicarboxamide derivative is achieved by reacting an aminophenyl compound with pyridine-2,6-dicarbonyl dichloride . These methods suggest that the synthesis of the compound would also require careful selection of starting materials and reaction conditions to achieve the desired structure.
Molecular Structure Analysis
The molecular structure of compounds is crucial for their biological activity. The papers discuss the use of techniques like NMR spectroscopy, FT-IR, and single-crystal X-ray diffraction to characterize the synthesized compounds . These techniques would also be applicable to analyze the molecular structure of this compound, providing insights into its conformation and stereochemistry.
Chemical Reactions Analysis
The papers describe the chemical reactivity of synthesized compounds, such as their antibacterial activities and catalytic properties . For instance, compound 3 shows catalytic activity in the transfer hydrogenation reaction of ketones . This suggests that the compound may also exhibit specific chemical reactivity, which could be explored through similar catalytic or biological activity assays.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including its polymorphism, vibrational frequencies, and thermodynamic properties, are important for understanding its behavior in different environments. The second paper discusses the conformational and packing differences in two polymorphic forms of a compound, which are influenced by intermolecular hydrogen bonding interactions . These properties are determined using DFT calculations and experimental techniques, which would be relevant for analyzing the physical and chemical properties of this compound as well.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivative Development
Synthesis of Novel Derivatives
Researchers have developed a range of synthetic techniques to produce novel compounds related to pyrimidines, showcasing the versatility and potential of these compounds in scientific research. For example, the synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives demonstrates innovative approaches to creating new chemical entities for further biological evaluation (Finlander & Pedersen, 1985).
Biological Evaluation
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, illustrating the potential of these compounds in therapeutic applications (Rahmouni et al., 2016).
Anticancer and Anti-angiogenic Activities
Anti-angiogenic and DNA Cleavage Studies
A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlighted their efficacy in blocking blood vessel formation in vivo and their DNA cleavage abilities, pointing towards their potential as anticancer agents (Kambappa et al., 2017).
Heterocyclic Chemistry
Development of Heterocyclic Compounds
Research on the synthesis of new tetrahydrobenzo[b]thiophene derivatives and related compounds underlines the continuous effort to expand the chemical space of heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials (Abdalha et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-2-20-8-10-23(11-9-20)32-25-18-24(28-19-29-25)30-16-13-22(14-17-30)26(31)27-15-12-21-6-4-3-5-7-21/h3-11,18-19,22H,2,12-17H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJRVLNLHOEMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2532759.png)
![2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2532761.png)
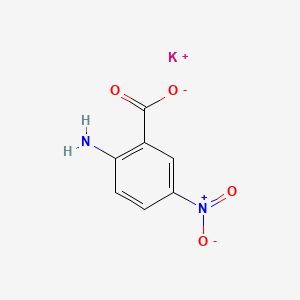

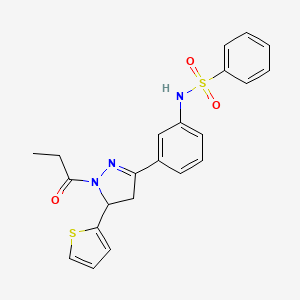
![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)
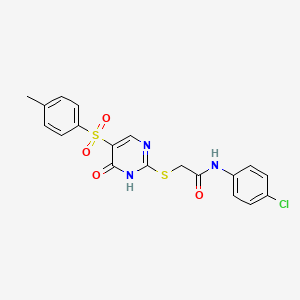
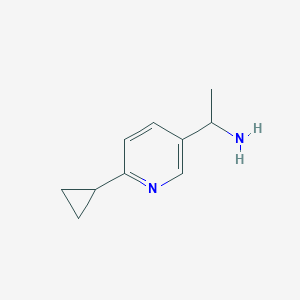
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)
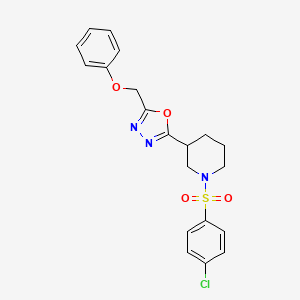
![2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2532774.png)
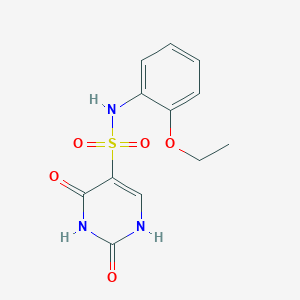
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2532778.png)
